Alyteserin-1a
Description
Overview of Biologically Active Peptides from Amphibian Skin Secretions
Amphibian skin is a remarkable and prolific source of a diverse array of biologically active peptides. nih.govcabidigitallibrary.org These secretions are a crucial component of the amphibian's defense system, offering protection against predators and microbial pathogens. mdpi.comresearchgate.net The granular glands in the skin can release a potent cocktail of compounds when the animal is threatened or injured. mdpi.combohrium.com This chemical arsenal includes a wide range of molecules, but peptides are among the most abundant and varied. bohrium.come-fas.org
These peptides exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, antifungal, and even antitumor properties. cabidigitallibrary.orgmdpi.come-fas.org Beyond their defensive roles, some amphibian skin peptides have been found to possess hormonal and neuroregulatory functions, such as stimulating the release of insulin. bohrium.come-fas.org The major classes of antimicrobial peptides (AMPs) found in frog skin include well-studied families like the dermaseptins, brevinins, magainins, and temporins. cabidigitallibrary.orge-fas.org The sheer diversity of these peptides, with over a thousand identified from amphibians alone, makes them a significant area of interest for natural product chemistry and drug discovery. e-fas.org
The process of identifying these peptides typically involves stimulating their release, often using norepinephrine, followed by separation and purification techniques like high-pressure liquid chromatography (HPLC). nih.gov Subsequent analysis using mass spectrometry and other methods allows for the determination of their molecular weights and amino acid sequences. nih.gov
Historical Perspective on the Discovery of Antimicrobial Peptides (AMPs)
The discovery of antimicrobial peptides predates the coining of the term itself. As early as 1939, René Dubos isolated an antimicrobial agent, gramicidin, from a soil bacterium. nih.govresearchgate.net However, the modern era of AMP research, particularly concerning animal-derived peptides, began to flourish in the 1980s. A pivotal moment was the work of Hans Boman and his colleagues, who in 1981, identified cecropins from the hemolymph of the cecropia silk moth, Hyalophora cecropia. nih.govresearchgate.net
This discovery was soon followed by the identification of other significant AMPs from various sources. In the mid-1980s, defensins were characterized from rabbit neutrophils. nih.gov A landmark discovery in the field of amphibian AMPs came in 1987 when Michael Zasloff isolated magainins from the skin of the African clawed frog, Xenopus laevis. researchgate.net This finding highlighted the skin of amphibians as a rich reservoir of host-defense peptides.
These early discoveries laid the groundwork for a burgeoning field of research. cabidigitallibrary.org Scientists began to appreciate that AMPs are a fundamental component of the innate immune system across a vast range of organisms, from insects and amphibians to mammals. researchgate.netnih.gov The subsequent decades have seen the discovery of thousands of AMPs, driven by advancements in analytical techniques and a growing interest in finding alternatives to conventional antibiotics. researchgate.netcabidigitallibrary.org
Significance of the Alytes Genus in Amphibian Chemical Ecology and Immunity
The Alytes genus, commonly known as midwife toads, holds a significant place in the study of amphibian chemical ecology and innate immunity. researchgate.net These anurans possess venomous skin secretions that contain a complex mixture of bioactive peptides, which are presumed to have evolved as a defense mechanism against both predators and microbial invasion. researchgate.net The genus is recognized as a "treasure store" of these bioactive compounds. researchgate.net
The skin secretions of Alytes species, particularly Alytes obstetricans (the common midwife toad), have been a focus of research. biosynth.comnih.gov These secretions contain multiple families of antimicrobial peptides, including the alyteserins. nih.govuzh.ch The presence and diversity of these peptides are crucial for the toad's survival, especially given its unique reproductive strategy where the male carries the eggs on his hind legs, potentially exposing them to various pathogens. infofauna.ch
Furthermore, the study of peptides from the Alytes genus provides valuable insights into the evolutionary relationships between different amphibian families. For instance, the alyteserin-1 peptides show some structural similarity to ascaphins from the more ancient Leiopelmatidae family, while alyteserin-2 peptides resemble bombinins from the Bombinatoridae family. researchgate.netbiosynth.comnih.gov This suggests a complex evolutionary history of these defensive molecules. The genus is also of ecological concern due to its susceptibility to diseases like chytridiomycosis, which affects the skin and has led to population declines. infofauna.chnih.gov
Rationale for Academic Investigation of Alyteserin-1a
The academic investigation of this compound is driven by several key factors. Primarily, as an antimicrobial peptide, it represents a potential template for the development of new antibiotics. biosynth.com The rise of antibiotic-resistant bacteria is a major global health concern, and AMPs like this compound, with their distinct mechanism of action, are a promising area of research for novel therapeutic agents. biosynth.com Their mode of action, which often involves disrupting the bacterial cell membrane, is thought to be less likely to induce resistance compared to conventional antibiotics. biosynth.com
Specifically, this compound has shown selective activity against Gram-negative bacteria, a class of bacteria that is particularly challenging to treat due to their complex outer membrane. biosynth.comnovoprolabs.com This selectivity makes it an interesting candidate for targeted therapies. nih.govscispace.com
Furthermore, studying this compound contributes to a deeper understanding of amphibian innate immunity and the chemical ecology of the Alytes genus. researchgate.netnih.gov By characterizing its structure, function, and the genes that encode it, researchers can gain insights into the evolutionary pressures that have shaped these defensive peptides. sci-hub.se Recent research has also explored its use in novel applications, such as being expressed in probiotic bacteria to combat pathogenic infections, highlighting its potential beyond direct application. nih.govresearchgate.net
Detailed Research Findings on this compound
Physicochemical Properties
This compound is a cationic antimicrobial peptide composed of 23 amino acid residues. biosynth.com Its structure is linear, and it features a C-terminal amidation. biosynth.comcpu-bioinfor.org This post-translational modification is common among amphibian AMPs and is often crucial for their biological activity. The peptide has a net positive charge and contains a significant proportion of hydrophobic amino acids, which are key characteristics for its interaction with and disruption of microbial membranes. biosynth.com
| Property | Value | Source |
| Amino Acid Sequence | H-GLKDIFKAGLGSLVKGIAAHVAN-NH2 | biosynth.comcpu-bioinfor.org |
| Molecular Weight | 2277.3 g/mol | biosynth.com |
| Sequence Length | 23 residues | biosynth.comcpu-bioinfor.org |
| Net Charge | +3 | cpu-bioinfor.org |
| Hydrophobic Residues | 12 | cpu-bioinfor.org |
| C-terminal Modification | α-Amidation | biosynth.comcpu-bioinfor.org |
Antimicrobial Spectrum and Efficacy
Research has demonstrated that this compound exhibits selective antimicrobial activity, primarily targeting Gram-negative bacteria. biosynth.comresearchgate.net Its efficacy has been particularly noted against Escherichia coli. nih.govcpu-bioinfor.orgresearchgate.net The minimum inhibitory concentration (MIC) is a common measure of an antimicrobial agent's effectiveness.
| Target Organism | MIC (μM) | Source |
| Escherichia coli | 25 | nih.govcpu-bioinfor.orgresearchgate.net |
| Staphylococcus aureus | >100 | nih.govuzh.ch |
The alyteserin-1 family of peptides, including this compound, generally shows potent activity against Gram-negative bacteria, while other peptides from the same toad, like alyteserin-2a (B1578631), are more effective against Gram-positive bacteria such as Staphylococcus aureus. nih.govresearchgate.net
Hemolytic Activity
A crucial aspect of evaluating the therapeutic potential of an AMP is its toxicity to host cells, often assessed through its hemolytic activity (the ability to lyse red blood cells). This compound has been found to have relatively weak hemolytic activity against human erythrocytes. biosynth.comnih.govresearchgate.net This low toxicity towards host cells, combined with its potent antimicrobial action, is a desirable characteristic for a potential therapeutic agent.
| Parameter | Value | Source |
| LC50 (human erythrocytes) | > 100 μM | nih.govcpu-bioinfor.orgresearchgate.net |
| Hemolysis at 100 μM | 11% | cpu-bioinfor.org |
Mechanism of Action
The mechanism of action for this compound, like many cationic AMPs, is believed to involve the disruption of the bacterial cell membrane. biosynth.comresearchgate.net The initial interaction is driven by electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane. researchgate.net Following this initial binding, the hydrophobic residues of the peptide facilitate its insertion into the hydrophobic core of the membrane. biosynth.com This insertion process disrupts the membrane's integrity, leading to the formation of pores or other defects, which ultimately results in the death of the pathogen. biosynth.comresearchgate.net
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLKDIFKAGLGSLVKGIAAHVAN |
Origin of Product |
United States |
Discovery, Isolation, and Initial Characterization of Alyteserin 1a
Identification from Alytes obstetricans Dermal Secretions
Alyteserin-1a is a member of the alyteserin family of antimicrobial peptides, which were first identified in the dermal secretions of the common midwife toad, Alytes obstetricans (of the Alytidae family). nih.gov These secretions, which contain a variety of bioactive substances, are a component of the toad's innate immune system, offering protection against pathogens. The release of these peptides from the granular glands in the skin can be stimulated by the administration of norepinephrine. nih.govnih.gov Initial studies successfully isolated and characterized two distinct families of these peptides, termed alyteserin-1 and alyteserin-2, from these norepinephrine-stimulated secretions. nih.gov
Methodologies for Native Peptide Isolation and Purification
The isolation and purification of native this compound from the complex mixture of amphibian skin secretions involve multi-step biochemical techniques. A common workflow begins with the collection of the dermal secretions, followed by initial separation using cation-exchange chromatography. mdpi.com This step is effective for separating cationic peptides like this compound from other components.
The fractions containing the peptides of interest are then subjected to further purification, most commonly using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govmdpi.com This high-resolution technique separates peptides based on their hydrophobicity, allowing for the isolation of individual peptides like this compound to a high degree of purity for subsequent characterization and analysis. mdpi.com
Characterization of this compound as a C-Terminally Alpha-Amidated Cationic Peptide
Structurally, this compound is defined as a cationic peptide. nih.govsemanticscholar.org This positive charge is a key feature of many antimicrobial peptides, facilitating their interaction with the negatively charged membranes of microbes. semanticscholar.org For instance, the related peptide Alyteserin-1c (B1578633) has been determined to have a net charge of +2. nih.gov
Another critical characteristic of the alyteserin family, including this compound, is the presence of a C-terminal α-amide group. nih.gov This post-translational modification, where the C-terminal carboxylic acid is converted to an amide, is common among bioactive peptides and is known to enhance their stability and biological activity.
Comparative Analysis with Other Alyteserin Family Peptides
The alyteserin peptides are categorized into two main families, alyteserin-1 and alyteserin-2, based on structural similarities. While peptides within the alyteserin-1 group (e.g., -1a, -1b, -1c, -1d) share a high degree of sequence homology, they exhibit limited structural resemblance to the alyteserin-2 peptides. nih.gov The alyteserin-2 family, in turn, shows some sequence identity with bombinin H6 peptides found in frogs of the Bombinatoridae family. nih.gov
Below is a comparative table of the amino acid sequences of various alyteserin peptides.
| Peptide | Amino Acid Sequence | Family |
| This compound | G-L-K-D-I-F-K-A-G-L-G-S-L-V-K-G-I-A-A-H-V-A-S-NH₂ | Alyteserin-1 |
| Alyteserin-1b | G-L-K-E-I-F-K-A-G-L-G-S-L-V-K-G-I-A-A-H-V-A-S-NH₂ | Alyteserin-1 |
| Alyteserin-1c | G-L-K-E-I-F-K-A-G-L-G-S-L-V-K-G-I-A-A-H-V-A-S-NH₂ | Alyteserin-1 |
| Alyteserin-1d | G-L-K-D-I-F-K-A-G-L-G-S-L-V-K-N-I-A-A-H-V-A-N-NH₂ | Alyteserin-1 |
| Alyteserin-2a (B1578631) | I-L-G-K-L-L-S-T-A-A-G-L-L-S-N-L-NH₂ | Alyteserin-2 |
| Alyteserin-2b | I-L-G-A-I-L-P-L-V-S-G-L-L-S-N-K-L-NH₂ | Alyteserin-2 |
| Alyteserin-2c | I-L-G-A-I-L-P-L-V-S-G-L-L-S-S-K-L-NH₂ | Alyteserin-2 |
Note: Sequence data is compiled from multiple sources. nih.govnih.gov
Presence of this compound Homologs in Other Anuran Species
Homologs of the alyteserin peptides are not exclusive to Alytes obstetricans. Research has identified these peptides in the dermal secretions of other anuran species.
Alytes maurus : The skin secretions of the Moroccan midwife toad, Alytes maurus, have been found to contain two members of the alyteserin-1 family, designated alyteserin-1Ma and alyteserin-1Mb. researchgate.net These peptides are co-secreted with members of the alyteserin-2 family. researchgate.net
Bufotes sitibundus : The skin secretion of the green toad, Bufotes sitibundus (also known as the European green toad), has been shown to contain this compound, alongside other antimicrobial peptides such as Buforin I and Maximin 1.
Molecular Architecture and Conformational Dynamics of Alyteserin 1a
Secondary Structure Propensities in Membrane-Mimetic Environments
While Alyteserin-1a lacks a defined secondary structure in aqueous solutions, it demonstrates a propensity to adopt an α-helical conformation in environments that mimic biological membranes. nih.govrcsb.org This induced-fit folding is a characteristic feature of many antimicrobial peptides. nih.govbiorxiv.org
In the presence of membrane-mimetic solvents such as 2,2,2-trifluoroethanol (B45653) (TFE) and micelles composed of sodium dodecyl sulphate (SDS), dodecylphosphocholine (B1670865) (DPC), or 1,2-dihexanoyl-sn-glycero-3-phosphatidylcholine (DHPC), this compound and its close analogue, Alyteserin-1c (B1578633), adopt an extended α-helical structure. rcsb.orgnih.gov For Alyteserin-1c, this helix has been shown to span from residue Leu2 to Val21. nih.govmdpi.com This helical conformation results in an amphipathic structure, where hydrophobic and hydrophilic (cationic) residues are segregated on opposite faces of the helix. nih.govresearchgate.net This spatial arrangement is crucial for its interaction with and disruption of microbial membranes. mdpi.comresearchgate.net
| Environment | Observed Secondary Structure of Alyteserin-1c | Helical Region |
|---|---|---|
| Aqueous Solution | Lack of secondary structure | N/A |
| TFE-d3/H2O Mixture | Extended α-helix | Leu2 - Val21 |
| SDS, DPC, DHPC Micelles | α-helix | Lys3 - Val21 |
The formation and stability of the α-helical structure are dictated by the distribution of its amino acid residues. Hydrophobic residues, which constitute at least 50% of the amino acids in Alyteserin-1 peptides, are essential for the peptide's insertion into the hydrophobic core of the cell membrane. biosynth.commdpi.comnih.gov Cationic residues, on the other hand, are responsible for the initial electrostatic attraction between the peptide and the negatively charged components of bacterial membranes. mdpi.comnih.gov The strategic placement of these residues along the peptide chain facilitates the amphipathic nature of the helix, which is a primary determinant of its antimicrobial activity. mdpi.comnih.gov Molecular dynamics simulations have shown that the helical conformation is maintained upon interaction with membrane models. mdpi.com
Tertiary Structure Prediction and Characterization
The tertiary structure of this compound in a membrane-like environment is largely defined by its secondary structure. The extended α-helix represents the dominant and functional tertiary fold. Homology-based modeling and three-dimensional structure prediction tools, such as I-TASSER, have been used to generate models of Alyteserin peptides. mdpi.comresearchgate.net These models confirm the stable α-helical conformation. For the closely related Alyteserin-1c, the Protein Data Bank entry 2L5R provides a detailed NMR-derived structure in a membrane-mimicking environment, showcasing the extended α-helix. rcsb.org Structural analysis reveals that the N-terminal and central portions of the peptide are embedded within the micelle, while the C-terminal residues have less interaction. nih.gov
Biophysical Characterization of this compound Conformation (e.g., Spectroscopic Methods)
Several biophysical techniques have been employed to characterize the conformation of Alyteserin peptides.
Biosynthesis and Molecular Genetics of Alyteserin 1a Precursors
Gene Encoding and Biosynthetic Pathway
The journey to create alyteserin-1a begins with a gene that encodes a larger precursor protein, known as a preproprotein. This genetic blueprint is transcribed into messenger RNA (mRNA) within the specialized granular glands of the frog's skin nsf.gov. The mRNA is then translated into the initial precursor protein. This precursor is not the final active peptide but a larger, inactive molecule that must undergo several modifications.
Analysis of Prepro-Alyteserin-1a Precursor Architecture
The architecture of the prepro-alyteserin precursor is a key area of scientific investigation, revealing a complex and organized structure. Analysis of cDNA cloned from Alytes species shows that the precursor has a multi-domain organization, which is a common feature for many amphibian defense peptides sci-hub.seplos.org.
The prepro-alyteserin precursor exhibits the following distinct regions sci-hub.se:
N-Terminal Signal Peptide: This initial sequence acts as a biological "zip code," directing the newly synthesized protein into the secretory pathway of the cell.
Acidic Propiece Region: Following the signal peptide, there is an acidic spacer region. In the precursors identified in A. maurus, this region is part of a doubly repeated set that includes the acidic propiece, a short spacer, and the mature peptide sequence sci-hub.se. This acidic domain is thought to play a role in the correct folding of the precursor and may prevent the premature activity of the toxic mature peptide within the host's own cells.
Mature Peptide Sequence: This is the domain that will ultimately become the active this compound peptide. Within the precursor, it is flanked by specific cleavage sites that signal where processing enzymes should cut.
Tandem Repeats: The precursors cloned from A. maurus are particularly notable for their structure, which comprises two AMPs arranged in tandem repeats. These precursors contain a member of the alyteserin-1 family followed by a member of the alyteserin-2 family sci-hub.senih.gov.
This organized architecture ensures that the potent peptide is produced, transported, and stored safely in an inactive form until it is needed for defense.
Table 1: Architecture of the Prepro-Alyteserin Precursor from Alytes maurus
| Precursor Component | Description | Function |
|---|---|---|
| Signal Peptide | N-terminal sequence of amino acids. | Directs the precursor protein into the secretory pathway. |
| Acidic Propiece | A region rich in acidic amino acids (e.g., glutamic acid, aspartic acid). sci-hub.senih.gov | May assist in proper folding and neutralize the cationic charge of the mature peptide, preventing autotoxicity. |
| Spacer Region | Short amino acid sequences separating functional domains. | Provides spacing for correct enzymatic processing. |
| Mature Peptide(s) | The sequence that will become the final active AMP (e.g., this compound). | The biologically active component responsible for antimicrobial action. |
| Cleavage Sites | Specific amino acid motifs (e.g., -KR-, -REIR-) flanking the mature peptide domain. sci-hub.se | Recognized by proteolytic enzymes for excision of the mature peptide. |
| Tandem Repeat | The precursor contains a copy of an alyteserin-1 family peptide followed by an alyteserin-2 family peptide. sci-hub.senih.gov | Allows for the production of multiple, distinct AMPs from a single gene transcript. |
Post-Translational Processing Mechanisms (e.g., Amidation, Proteolytic Cleavage)
For the inactive preproprotein to become the biologically active this compound, it must undergo critical post-translational modifications. These molecular tailoring steps are essential for the peptide's function.
Proteolytic Cleavage: The first major step is the excision of the mature peptide from the larger precursor. This is accomplished by enzymes called proprotein convertases, which recognize and cut at specific amino acid sequences known as cleavage sites plos.orgbioone.org. In the precursors of alyteserins from Alytes maurus, researchers identified dibasic cleavage sites (-KR-) sci-hub.se. This is a common motif for processing in many vertebrate peptide precursors plos.org. The cleavage releases the mature peptide from the acidic propiece and spacer regions.
C-Terminal Amidation: Following cleavage, the C-terminus (the final carboxyl group) of the this compound peptide undergoes a crucial modification known as α-amidation patsnap.comresearchgate.net. This enzymatic process, catalyzed by the peptidylglycine α-amidating monooxygenase (PAM) enzyme, converts the C-terminal carboxyl group into an amide group (-CONH2) protpi.chnih.govnih.gov. This modification is common for a vast number of bioactive peptides and is critical for the activity and stability of this compound. Amidation neutralizes the negative charge of the C-terminus, which can enhance the peptide's ability to interact with and disrupt microbial membranes, and it also increases resistance to degradation by host enzymes protpi.chbiorxiv.org. The final, amidated structure of the mature peptides from Alytes skin has been confirmed through mass spectrometry analysis sci-hub.senih.gov.
Transcriptomic Studies of Granular Glands Involved in Alyteserin Expression
Transcriptomic analysis, which involves sequencing all the RNA molecules in a cell or tissue, has provided profound insights into alyteserin biosynthesis. The granular glands of amphibian skin are the primary factories for these defense peptides nsf.govnih.gov.
A landmark study on Alytes maurus presented the first genetic data from the granular gland transcriptome for any member of the Alytidae family sci-hub.senih.gov. By creating a cDNA library from the skin secretion, researchers were able to identify the complete nucleotide sequences of the entire peptide precursors for novel alyteserins sci-hub.senih.gov. This non-lethal method, which uses the ejected skin secretion itself, has revolutionized the study of these peptides, as it contains stable mRNA transcripts that can be sequenced nih.gov.
These transcriptomic studies confirmed that the precursors encode tandem repeats of alyteserin-1 and alyteserin-2 peptides sci-hub.se. Furthermore, studies on the developmental stages of Alytes obstetricans have shown that tadpoles express a nearly complete set of the adult alyteserin peptides, indicating that the genes for these defenses are transcribed and expressed early in the animal's life cycle oup.com. This suggests a vital, lifelong role for these peptides in the toad's innate immunity.
Comparative Genomics and Evolutionary Insights from Precursor Homology
Comparing the genes and precursor structures of this compound with those of other peptides provides a window into its evolutionary history. These analyses reveal both close relationships and instances of convergent evolution.
The amino acid sequences of prepro-alyteserins from Alytes maurus show clear homology with their counterparts in Alytes obstetricans, which is expected given the relatively recent evolutionary divergence of these species (estimated at no more than 15-18 million years ago) sci-hub.se.
More striking is the remarkable resemblance between the prepro-alyteserins of Alytes and the prepro-bombinins from frogs of the family Bombinatoridae (e.g., Bombina maxima) sci-hub.se. Both share a similar architectural pattern and signal sequence similarity, which strongly supports the hypothesis of a common ancestral antimicrobial peptide gene for the Alytidae and Bombinatoridae families. This finding provides independent molecular evidence for the monophyletic clade known as Costata, which includes both families sci-hub.se. Despite this shared ancestry, a long divergence time of approximately 190 million years is reflected in a sequence similarity of only about 50% between the full precursors sci-hub.se.
On a broader scale, the alyteserin-1 family shows limited structural similarity to ascaphin peptides from the ancient Leiopelmatidae family, while the alyteserin-2 family shares some identity with bombinin H peptides from the Bombinatoridae researchgate.netresearchgate.net. This complex web of relationships, combined with analyses of signal peptide sequences across all frogs, suggests that the antimicrobial peptide systems in anurans may have evolved convergently on multiple occasions nih.govresearchgate.net.
Biochemical Mechanisms of Action of Alyteserin 1a
Interaction with Microbial Membranes
The initial and critical step in the antimicrobial action of Alyteserin-1a is its interaction with the surface of the target microbial membrane. This interaction is governed by a combination of electrostatic and hydrophobic forces. acs.org
Following the initial electrostatic binding, the peptide undergoes a conformational change, often adopting an amphipathic α-helical structure. imrpress.comnih.gov This structure segregates its amino acid residues, creating a polar, hydrophilic face and a nonpolar, hydrophobic face. nih.gov The presence of at least 50% hydrophobic amino acids is a key feature of this compound and related peptides. biosynth.comimrpress.com Once a threshold concentration of the peptide is reached on the membrane surface, the hydrophobic face of the helix inserts itself into the nonpolar, hydrocarbon core of the lipid bilayer. biosynth.comnih.gov This hydrophobic interaction is a critical driver for membrane destabilization. biosynth.comnih.gov The extent of this insertion is a key parameter controlling the peptide's antibacterial efficacy. nih.gov
Membrane Permeabilization and Lysis Pathways
After insertion into the membrane, this compound disrupts the bilayer's integrity, leading to the leakage of cellular contents and cell death. imrpress.comnih.gov Several models have been proposed to explain this permeabilization process, and the exact mechanism can depend on factors like peptide concentration and membrane composition. imrpress.combiorxiv.org
Two primary models describe the formation of discrete pores in the membrane. rsc.orgnih.govelifesciences.org
Barrel-Stave Model : In this model, several peptide monomers aggregate and insert perpendicularly into the membrane. nih.govresearchgate.net The aggregated peptides form a channel, or pore, through the bilayer, much like the staves of a barrel. rsc.orgresearchgate.net The hydrophobic surfaces of the peptides face outward, interacting with the lipid core of the membrane, while their hydrophilic surfaces face inward, lining the aqueous channel. elifesciences.orgresearchgate.net This channel allows for the uncontrolled passage of ions and small molecules, disrupting the cell's electrochemical gradients and leading to death. researchgate.net
Toroidal Pore Model : This model also involves peptide insertion and aggregation but proposes a more significant disruption of the lipid bilayer structure. nih.govelifesciences.org As the peptides insert, they induce the lipid monolayers to bend inward, creating a continuous curve. rsc.orgbiorxiv.org The resulting pore is lined by both the hydrophilic faces of the peptides and the head groups of the lipid molecules. biorxiv.orgelifesciences.org This "toroidal" structure causes significant membrane perturbation. plos.org
The table below summarizes the key features of these pore formation models.
| Feature | Barrel-Stave Model | Toroidal Pore Model |
| Peptide Orientation | Perpendicular to the membrane surface. researchgate.net | Inserted into the membrane, associated with lipid headgroups. rsc.org |
| Pore Lining | Lined exclusively by the hydrophilic faces of the peptides. elifesciences.orgresearchgate.net | Lined by both peptides and the polar headgroups of lipids. biorxiv.orgelifesciences.org |
| Lipid Involvement | Lipids are largely unperturbed and surround the peptide "barrel". plos.org | Lipids are actively bent and incorporated into the pore structure. rsc.orgplos.org |
| Membrane Curvature | Induces minimal membrane curvature. nih.gov | Induces significant local positive curvature of the membrane. nih.gov |
Also known as the "carpet model," this mechanism does not necessarily involve the formation of stable, discrete pores. spandidos-publications.comnih.gov Instead, the peptides accumulate and align parallel to the membrane surface, forming a "carpet-like" layer. nih.govpreprints.org Once a critical threshold concentration is achieved, the peptides disrupt the bilayer in a detergent-like manner, causing a loss of membrane integrity and the formation of micelles or other lipid-peptide aggregates. spandidos-publications.comnih.govpreprints.org This process leads to the complete dissolution of the membrane. spandidos-publications.com This mechanism may occur at higher peptide concentrations, potentially as an extension of the toroidal pore model where pores fuse and lead to widespread disintegration. imrpress.com
Intracellular Targets and Biochemical Processes (if applicable and non-clinical)
While the primary mechanism of action for this compound and many AMPs is the disruption of the cell membrane, evidence suggests that some peptides can translocate across the membrane without causing immediate lysis and interact with intracellular components. imrpress.commdpi.compreprints.org This suggests that membrane permeabilization may not be the sole cause of cell death. biorxiv.org Potential intracellular mechanisms for AMPs include the inhibition of cell wall synthesis, interference with protein and nucleic acid synthesis, and disruption of enzymatic activity. mdpi.compreprints.org Some peptides are known to inhibit specific targets like RNA polymerase or the chaperone protein DnaK. biorxiv.org However, for this compound specifically, the primary and most well-documented mechanism of action remains the rapid disruption and permeabilization of the bacterial membrane. biosynth.comsci-hub.se Further research is needed to determine if it has specific, non-membranolytic intracellular targets.
Modulation of Bacterial Resistance Mechanisms (e.g., reduced likelihood of resistance development)
A significant attribute of this compound and other antimicrobial peptides (AMPs) is their potential to circumvent the development of bacterial resistance, a major challenge with conventional antibiotics. biosynth.comimrpress.com The primary biochemical mechanism of this compound, which involves the physical disruption of the bacterial cell membrane, is inherently difficult for bacteria to counteract through simple mutations. biosynth.comsci-hub.se This contrasts with traditional antibiotics that typically target specific intracellular proteins or metabolic pathways. imrpress.com Bacteria can develop resistance to such agents through point mutations in the target protein or by acquiring genes that encode modifying enzymes or efflux pumps. imrpress.comnih.gov
Research findings support the low propensity for resistance development against alyteserin peptides. Studies on Alyteserin-1c (B1578633), a closely related peptide, have indicated a low likelihood of resistance development in bacteria such as Acinetobacter baumannii. preprints.org The rapid, membrane-permeabilizing action of these peptides often leads to cell death before resistance mechanisms can be effectively mounted. imrpress.com While bacteria possess general mechanisms to resist AMPs—such as altering their surface charge, producing proteolytic enzymes to degrade the peptides, or utilizing efflux pumps to expel them—the broad and rapid action of this compound makes the selection and propagation of resistant mutants less probable. imrpress.com
Research Findings on Antimicrobial Activity
The potency of this compound has been quantified against various bacterial strains, demonstrating its selective activity, particularly against Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of this activity.
| Peptide | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Escherichia coli | 25 µM | nih.gov |
| This compound | Escherichia coli | 500 µg/ml | nih.gov |
| This compound | Salmonella spp. | 500 µg/ml | nih.gov |
| Alyteserin-1c | Escherichia coli | 25 µM | researchgate.net |
| Alyteserin-1c | MDR Acinetobacter baumannii | 11.3–22.6 µg/ml | preprints.orgresearchgate.net |
| Alyteserin-2a (B1578631) | Staphylococcus aureus | 50 µM | nih.gov |
Spectrum of Biological Activities Exhibited by Alyteserin 1a
Activity against Gram-Negative Bacterial Species (e.g., Escherichia coli, Salmonella)
Alyteserin-1a and other peptides in the alyteserin-1 family exhibit notable selective growth inhibitory effects against Gram-negative bacteria. nih.gov Research has consistently shown its efficacy against clinically relevant species such as Escherichia coli and Salmonella. biosynth.comnih.gov
Initial studies identified that alyteserin-1 peptides, including this compound, have a Minimum Inhibitory Concentration (MIC) of 25 µM against Escherichia coli. novoprolabs.comnih.govuzh.ch This demonstrates a potent and selective action against this common Gram-negative pathogen. Further investigations have confirmed the activity of this compound against various strains of E. coli and Salmonella, establishing it as a promising candidate for combating these bacteria. nih.govbiorxiv.org In one study, the MIC of chemically synthesized this compound against E. coli was reported to be approximately 25 µM. biorxiv.orgbiorxiv.org Another study determined the MIC of pure Alyteserin against both E. coli and Salmonella strains to be 500 μg/ml. nih.gov
The mechanism of action of this compound is attributed to its composition of at least 50% hydrophobic amino acids. These residues facilitate the peptide's insertion into the hydrophobic core of the bacterial membrane, leading to disruption and subsequent cell death. biosynth.com This mode of action makes the development of resistance less likely compared to conventional antibiotics. biosynth.com
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µM) | MIC (µg/ml) | Reference |
| Escherichia coli | Not specified | 25 | - | novoprolabs.comnih.govuzh.ch |
| Escherichia coli | Not specified | ~25 | - | biorxiv.orgbiorxiv.org |
| Escherichia coli | Not specified | - | 500 | nih.gov |
| Salmonella sp. | Not specified | - | 500 | nih.gov |
| Salmonella sp. | Not specified | - | 30 | nih.gov |
Efficacy against Specific Multi-Drug Resistant (MDR) Bacterial Strains (e.g., Acinetobacter baumannii)
The emergence of multi-drug resistant (MDR) bacteria presents a significant challenge to public health, necessitating the development of novel antimicrobial agents. nih.gov Alyteserin peptides, particularly variants of Alyteserin-1c (B1578633), have shown considerable promise in combating these resilient pathogens.
A close analog, Alyteserin-1c, has demonstrated potent activity against clinical isolates of MDR Acinetobacter baumannii. nih.gov Synthetic alyteserin-1c displayed a MIC of 5-10 μM against these strains. nih.gov An even more potent analog, [E4K]alyteserin-1c, where the glutamic acid at position 4 is replaced by lysine, exhibited an enhanced MIC of 1.25-5 μM against MDR A. baumannii. nih.gov This analog was also found to be highly effective against colistin-resistant strains of A. baumannii and Acinetobacter nosocomialis, with MIC values ranging from 4–16 µg/mL. sci-hub.ru While direct data for this compound against MDR A. baumannii is limited in the provided search results, the strong performance of its close relatives suggests potential efficacy. The alyteserin class of peptides has been specifically noted for its activity against Acinetobacter species. biorxiv.orgbiorxiv.org
**Table 2: Activity of Alyteserin Analogs against MDR *Acinetobacter baumannii***
| Peptide | Bacterial Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Alyteserin-1c | MDR A. baumannii | 5-10 | - | nih.gov |
| [E4K]alyteserin-1c | MDR A. baumannii | 1.25-5 | - | nih.gov |
| [E4K]alyteserin-1c | Colistin-resistant A. baumannii & A. nosocomialis | - | 4-16 | sci-hub.ru |
Comparative Activity of this compound with Other Alyteserin Variants
The Alyteserin family consists of two main subfamilies, alyteserin-1 and alyteserin-2, which exhibit different antimicrobial specificities. The alyteserin-1 peptides, including this compound, are selectively active against Gram-negative bacteria like E. coli. nih.gov In contrast, alyteserin-2a (B1578631) is more potent against Gram-positive bacteria such as Staphylococcus aureus, with a reported MIC of 50 µM. nih.govuzh.ch
This difference in activity highlights the structural determinants within the peptides that govern their target specificity. While this compound and its counterparts in the alyteserin-1 family are primed for combating Gram-negative infections, the alyteserin-2 peptides offer a complementary activity against Gram-positive organisms. nih.gov
An engineered version of Lactococcus lactis capable of producing and secreting this compound was shown to inhibit the growth of pathogenic E. coli and Salmonella by up to 20-fold, demonstrating the peptide's effectiveness when produced by a probiotic delivery system. nih.gov
Investigation of Synergistic Effects with Other Antimicrobial Agents
The potential of antimicrobial peptides to work in concert with other antimicrobial agents is an area of active research. While direct studies on the synergistic effects of this compound with other antimicrobials were not detailed in the provided search results, research on a closely related analog, [E4K]alyteserin-1c, provides valuable insights.
A study assessing the synergistic effect of various antimicrobial combinations against extensively drug-resistant Acinetobacter baumannii (XDRAB) found that the combination of colistin (B93849) and [E4K]alyteserin-1c demonstrated a synergy rate of 50.0%. koreamed.org Furthermore, this combination was among those that showed bactericidal activity. koreamed.org This suggests that alyteserin peptides could be used in combination therapies to enhance the efficacy of existing antibiotics against highly resistant bacterial strains.
Another study explored the synergistic potential of melittin, another antimicrobial peptide, in combination with this compound produced by recombinant Lactobacillus acidophilus. This combination was found to be effective in eliminating Gram-negative bacteria, indicating a potential synergistic or additive effect. researchgate.net
Structure Activity Relationship Sar Studies of Alyteserin 1a and Its Analogues
Rational Design and Synthesis of Alyteserin-1a Derivatives
The development of this compound analogues is primarily achieved through a process of rational design, followed by solid-phase peptide synthesis. mdpi.com This strategy involves making deliberate modifications to the peptide's amino acid sequence to enhance specific properties, such as antimicrobial potency, selectivity towards target pathogens, and stability, while minimizing toxicity to host cells. nih.gov
The synthesis of these rationally designed peptides is typically carried out using automated solid-phase methods, a standard and efficient technique for producing peptides of this size. mdpi.com This method allows for the precise incorporation of desired amino acid substitutions at specific positions within the peptide chain.
Impact of Amino Acid Substitutions on Biological Activity
Amino acid substitutions are a cornerstone of SAR studies, as even single changes can dramatically alter a peptide's biological profile. mdpi.comuq.edu.au In the case of alyteserin analogues, substitutions have been shown to affect antimicrobial spectrum, potency, and hemolytic activity.
One key finding is that substitutions on the polar (hydrophilic) face of the alyteserin helix can shift its selectivity. For example, when Alyteserin-1c (B1578633) (wild-type, WT) was modified to create a more cationic and hydrophilic analogue (designated ΔM or peptide +5), its activity against Gram-positive bacteria, particularly Staphylococcus aureus, increased significantly. mdpi.comnih.gov The Minimum Inhibitory Concentration (MIC) against S. aureus was reduced by about three-fold in the modified peptide compared to the original. nih.gov Conversely, these same substitutions led to a marked decrease in activity against Gram-negative bacteria like Escherichia coli, where the MIC increased eight-fold. mdpi.com
Another notable example is the [E4K]Alyteserin-1c analogue, where the glutamic acid at position 4 was replaced by a lysine. This single substitution increased the peptide's net positive charge and resulted in a two- to four-fold greater growth-inhibitory potency against clinically relevant Gram-negative bacteria compared to the native peptide. nih.gov Furthermore, this E4K substitution also reduced the peptide's toxicity to red blood cells. preprints.org
These findings demonstrate that strategic amino acid replacements can fine-tune the therapeutic properties of alyteserin peptides, enhancing their efficacy against specific bacterial types, including multidrug-resistant (MDR) strains. preprints.org
| Peptide/Analogue | Amino Acid Sequence | Target Organism | Key Finding | Reference |
| This compound | GLKDIFKAGLGSLVKGIAAHVAN | E. coli | Active against Gram-negative bacteria. | novoprolabs.com |
| Alyteserin-1c (WT) | GLKEIFKAGLGSLVKGIAAHVAS-NH2 | E. coli, S. aureus | Selective inhibitory effect against Gram-negative bacteria. | researchgate.net |
| ΔM Analogue (+5) | Sequence modified from Alyteserin-1c to increase charge and hydrophilicity | S. aureus, E. coli | Increased activity against Gram-positive bacteria; decreased activity against Gram-negative bacteria. | mdpi.com |
| [E4K]Alyteserin-1c | GLKK IFKAGLGSLVKGIAAHVAS-NH2 | MDR A. baumannii | 2-4 fold greater potency against Gram-negative bacteria; reduced hemolytic activity. | preprints.orgnih.gov |
Correlation of Peptide Charge, Hydrophobicity, and Amphipathicity with Biological Function
The antimicrobial action of peptides like this compound is intimately linked to three key physicochemical properties: net positive charge, hydrophobicity, and amphipathicity. mdpi.commdpi.com
Net Charge: A positive net charge, typically ranging from +2 to +9 in AMPs, is crucial for the initial interaction with negatively charged bacterial membranes through electrostatic attraction. nih.govmdpi.com Increasing the cationic charge of alyteserin analogues, for example by substituting neutral or acidic amino acids with basic ones like lysine, has been shown to enhance this initial binding. semanticscholar.orgresearchgate.net This stronger attraction can lead to increased antimicrobial activity, as seen in the ΔM analogue of Alyteserin-1c, whose charge was increased from +2 to +5, resulting in greater potency against Listeria monocytogenes. nih.govsemanticscholar.org However, an excessively high charge can also increase hemolytic activity, as the modified peptide may interact more strongly with the negatively charged components on human red blood cells. mdpi.com
Amphipathicity: This refers to the spatial separation of hydrophilic and hydrophobic residues, which allows the peptide to adopt a structure, often an α-helix, with distinct polar and nonpolar faces. mdpi.com This amphipathic nature is essential for the peptide to interact with both the aqueous environment and the lipid membrane, facilitating membrane disruption. mdpi.com Modifying the amino acid sequence to enhance the segregation of polar and nonpolar residues can improve biological function. The design of the Alyteserin-1c analogue (peptide +5) involved increasing the hydrophilicity of the polar face while keeping the hydrophobic face unaltered, thereby enhancing its amphipathic character. semanticscholar.org
| Peptide | Net Charge | Hydrophobicity | Hydrophobic Moment <µH> | Key Functional Correlation | Reference |
| Alyteserin-1c (+2) | +2 | 0.49 | 0.66 | Selective against Gram-negative bacteria, low hemolytic activity. | researchgate.netresearchgate.net |
| Analogue (+5) | +5 | 0.41 | 0.72 | Increased activity against Gram-positive bacteria, higher hemolytic activity. | nih.govresearchgate.net |
Helicity Modulation and its Functional Consequences in Alyteserin Analogues
The secondary structure of this compound and its analogues, particularly their propensity to form an α-helix, is a critical determinant of their antimicrobial mechanism. mdpi.com These peptides often exist in a disordered or random coil state in aqueous solution but undergo a conformational change to an α-helix upon interacting with a membrane environment. mdpi.comnih.gov
The stability of this α-helix is indispensable for antimicrobial activity. mdpi.com Molecular dynamics simulations have shown that the helical structure of Alyteserin-1c is essential for its interaction with and disruption of bacterial membranes. mdpi.com The amphipathic nature of the helix allows it to lie parallel to the membrane surface in the "carpet model" or insert into the membrane to form pores, as described by the "barrel-stave" or "toroidal pore" models. nih.govnih.gov
Modulating the helicity of these peptides through amino acid substitution can have significant functional consequences. For instance, the introduction of helix-promoting residues like α-aminoisobutyric acid (Aib) in other AMPs has been shown to stabilize the helical structure and enhance activity. researchgate.net Conversely, substitutions that disrupt helicity can lead to a loss of function. nih.gov In studies of an Alyteserin-1c analogue, it was noted that the modified peptide exhibited different secondary structures depending on the environment, including disordered structures, β-sheets, and α-helices, highlighting the peptide's structural plasticity. mdpi.comnih.gov This structural flexibility, and the stability of the helical conformation in the presence of a membrane, is directly linked to its selective antibacterial action. mdpi.com
Chemical Synthesis and Recombinant Production Methodologies for Research Applications
Solid-Phase Peptide Synthesis (SPPS) of Alyteserin-1a and its Analogues
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing this compound and its modified versions. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.comresearchgate.net The process is cyclical, with each cycle consisting of the deprotection of the Nα-amino group of the resin-bound peptide, followed by the coupling of the next protected amino acid. bachem.com This method simplifies the purification process by allowing for the removal of excess reagents and soluble by-products through simple filtration and washing steps. bachem.com
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a commonly employed approach in the SPPS of peptides like this compound. mdpi.comnih.gov This strategy utilizes the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl-based protecting groups for the amino acid side chains. mdpi.com Microwave-assisted SPPS has emerged as a technique to enhance the efficiency of the synthesis process. rsc.orgfmach.it
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support. This final step often involves the use of strong acids, such as trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. mdpi.comgenscript.com The crude peptide is then typically precipitated, lyophilized, and purified, most commonly using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govrsc.org
The versatility of SPPS allows for the straightforward synthesis of this compound analogues. By substituting specific amino acids in the sequence, researchers can investigate structure-activity relationships. For instance, analogues of the related Alyteserin-1c (B1578633) and Alyteserin-2a (B1578631) have been synthesized to explore the effects of altering properties like cationicity, hydrophilicity, and hydrophobicity on antimicrobial selectivity and potency. nih.govmdpi.comlongdom.org
Table 1: Overview of SPPS Process for Peptides
| Step | Description | Key Reagents/Conditions |
| Resin Preparation | Swelling the solid support resin in a suitable solvent. | Resin (e.g., Rink-amide MBHA, Wang), Solvent (e.g., DMF, NMP) |
| Deprotection | Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. | 20% piperidine (B6355638) in NMP or DMF |
| Washing | Removal of excess deprotection reagent. | NMP, DMF, DCM |
| Amino Acid Coupling | Addition of the next Fmoc-protected amino acid to the deprotected N-terminus. | Fmoc-amino acid, Coupling reagents (e.g., HBTU, HOBt), Base (e.g., DIEA) |
| Washing | Removal of excess reagents and byproducts. | DMF, NMP, DCM |
| Cleavage & Deprotection | Cleavage of the completed peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) cocktail |
| Purification | Isolation of the target peptide from impurities. | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Analysis | Confirmation of peptide identity and purity. | Mass Spectrometry (e.g., MALDI-TOF), Analytical HPLC |
Recombinant Expression Systems for this compound Production
While SPPS is effective for producing peptides, recombinant expression systems offer an alternative, particularly for larger-scale production. These systems utilize genetically engineered microorganisms to synthesize the desired peptide.
Utilizing Lactococcus lactis as a Microbial Cell Factory
Lactococcus lactis, a Gram-positive lactic acid bacterium, has been successfully engineered as a microbial cell factory for the production and secretion of this compound. nih.govnih.gov This bacterium is an attractive host for several reasons: it is non-pathogenic, does not elicit a strong inflammatory response, and has well-established genetic tools for its engineering. nih.govigem.org As a Gram-positive bacterium, L. lactis is also not susceptible to the lytic action of this compound, which primarily targets Gram-negative bacteria. igem.orgnih.govbiorxiv.org
To achieve this, the nucleotide sequence for this compound is codon-optimized for expression in L. lactis. nih.gov This synthetic gene is then cloned into an expression vector, often under the control of an inducible promoter, such as the nisin-inducible promoter (PnisA). nih.govnih.gov This allows for controlled expression of the peptide upon the addition of the inducer, nisin. The resulting recombinant plasmid is then transformed into an appropriate L. lactis strain, such as IL1403. nih.govnih.gov
Engineering for Secretion and Stability of Recombinant this compound
For many applications, it is desirable to have the recombinant peptide secreted into the culture medium, which simplifies downstream purification. To facilitate secretion in L. lactis, the this compound gene is typically fused to a signal peptide sequence. nih.gov A commonly used and effective signal peptide is that of the native L. lactis Usp45 protein (SP_usp45). nih.govnih.govscience.gov This signal peptide directs the newly synthesized this compound to the secretion pathway, leading to its export from the cell.
The stability of the secreted peptide is also a critical factor. The composition of the culture medium and the presence of proteases can affect the yield and integrity of the recombinant this compound. Research has demonstrated that supernatants from these engineered L. lactis cultures contain active this compound that can inhibit the growth of pathogenic Gram-negative bacteria like E. coli and Salmonella. nih.gov This indicates that the peptide maintains its stability and activity when produced and secreted by this system. Further engineering of signal peptides and optimization of culture conditions can potentially enhance secretion efficiency and stability. science.govtandfonline.com
Purification and Analytical Characterization of Synthetic and Recombinant this compound
Regardless of the production method, rigorous purification and characterization are essential to ensure the quality and purity of the this compound peptide for experimental use.
For both synthetic and recombinant peptides, the primary purification technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govrsc.org This method separates the target peptide from impurities based on hydrophobicity. A C8 or C18 semi-preparative column is often used, with a gradient of an organic solvent like acetonitrile (B52724) in water, typically containing a small percentage of TFA as an ion-pairing agent to improve peak sharpness. nih.govrsc.org
Following purification, the identity and purity of the this compound are confirmed using analytical techniques.
Mass Spectrometry (MS) , particularly Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS, is used to verify the correct molecular weight of the peptide, confirming its identity. rsc.org
Analytical HPLC is employed to assess the purity of the final peptide product. rsc.org
For recombinant this compound, additional characterization steps may be performed. SDS-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the protein in cell lysates or culture supernatants. oup.com The biological activity of the purified peptide is also a key characterization parameter, often assessed through minimum inhibitory concentration (MIC) assays against target bacteria. nih.govsci-hub.se
Considerations for Synthetic Byproducts in Experimental Outcomes (e.g., Trifluoroacetic Acid (TFA) Residues)
A significant consideration when using peptides produced by SPPS is the presence of residual byproducts from the synthesis and purification process, most notably Trifluoroacetic Acid (TFA). genscript.com TFA is a strong acid used in high concentrations for the final cleavage of the peptide from the resin and is also a common mobile phase additive in RP-HPLC. mdpi.comgenscript.com
Although lyophilization removes free TFA, some TFA remains as a counterion, electrostatically bound to the positively charged amino acid residues (like Lysine and Histidine) in the peptide sequence. mdpi.comgenscript.com This results in the final peptide product being a TFA salt. genscript.comnovoprolabs.com
The presence of these TFA counterions is not always benign and can lead to confounding effects in biological experiments. genscript.comgenscript.com
Cell-Based Assays : Residual TFA has been shown to affect cell proliferation, sometimes inhibiting growth at nanomolar concentrations and promoting it at higher doses. genscript.comnovoprolabs.com
Biological Activity : TFA can act as an allosteric regulator of certain receptors and, in vivo, can trifluoroacetylate proteins and phospholipids, potentially eliciting an immune response. genscript.comnovoprolabs.combiorxiv.org
Structural Studies : The presence of TFA can interfere with spectroscopic analyses like Fourier-transform infrared (FTIR) and circular dichroism (CD) spectroscopy, complicating the determination of the peptide's secondary structure. genscript.com
Given these potential interferences, it is crucial for researchers to be aware of the presence of TFA in their synthetic peptide preparations. acs.org For sensitive biological assays, it may be necessary to perform a counterion exchange step, replacing the trifluoroacetate (B77799) with a more biologically compatible ion such as hydrochloride or acetate. mdpi.com
Advanced Analytical and Biophysical Methodologies in Alyteserin 1a Research
Spectroscopic Techniques for Elucidating Peptide-Membrane Interactions (e.g., Circular Dichroism, Fourier Transform Infrared Spectroscopy)
Spectroscopic methods are crucial for understanding the conformational changes that Alyteserin peptides undergo when they interact with lipid bilayers, which is fundamental to their mechanism of action. nih.gov
Circular Dichroism (CD) spectroscopy is employed to study the secondary structure of peptides in various environments. nih.gov For Alyteserin-1c (B1578633), an analogue of Alyteserin-1a, CD analysis helps determine how its structure changes from an unordered state in an aqueous solution to a more defined conformation upon binding to a membrane. plos.org In the presence of membrane-mimicking environments, such as solutions containing 2,2,2-trifluoroethanol (B45653) (TFE), which promotes local intramolecular interactions, peptides can adopt more ordered secondary structures. plos.org While many antimicrobial peptides fold into α-helical structures upon membrane interaction, CD signals can sometimes be complex, requiring careful interpretation. nih.govnih.gov
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) provides detailed information about a peptide's secondary structure and its interaction with lipid acyl chains. nih.govresearchgate.net Studies on Alyteserin-1c revealed that its secondary structure is highly dependent on the composition of the model membrane it interacts with. nih.govresearchgate.net In the presence of zwitterionic phosphatidylcholine (PC) model membranes, which mimic eukaryotic cells, Alyteserin-1c undergoes a structural change. researchgate.net When interacting with membranes containing anionic phosphatidylglycerol (PG), which mimic the negatively charged surfaces of bacterial membranes, the peptide adopts a different conformation. nih.govresearchgate.net For instance, one study showed that Alyteserin-1c (referred to as peptide +2) transitioned from a structure dominated by β-sheets and turns to one composed of β-sheets and α-helices after binding with model membranes. nih.govresearchgate.net Another analogue (peptide +5) transitioned from an aggregated/unordered state to a β-sheet/α-helix structure with PC-containing membranes, but predominantly a β-sheet structure in the presence of PG lipids. nih.govresearchgate.net The vibrational Amide I region of the infrared spectrum is particularly informative, as shifts in its frequency reveal these structural changes. researchgate.net
Calorimetric Approaches for Characterizing Peptide-Lipid Interactions (e.g., Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a key thermodynamic technique used to measure the effect of a peptide on the physical properties of lipid bilayers. nih.gov It monitors the heat changes associated with the lipid phase transition from a gel state to a liquid-crystalline state. nih.gov The temperature (Tm) and enthalpy (ΔH) of this transition are sensitive to the presence of molecules that interact with or disrupt the lipid packing. nih.gov
DSC studies on Alyteserin-1c and its analogues have demonstrated that the peptides have a strong fluidizing effect on model membranes composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG). researchgate.netfrontiersin.org The interaction leads to a decrease in both the phase transition temperature (Tm) and the transition enthalpy (ΔH), indicating that the peptide disrupts the ordered packing of the lipid acyl chains and increases membrane fluidity. researchgate.netfrontiersin.org This thermal destabilization of the membrane is directly linked to the peptide's antibacterial activity. researchgate.net The analysis of the resulting thermograms is typically performed using specialized software packages. researchgate.netcellstructureatlas.org
The table below summarizes the effect of Alyteserin-1c (Peptide +2) on the main phase transition temperature (Tm) and enthalpy (ΔH) of multilamellar vesicles (MLVs) composed of DMPC/DMPG (3:1), which mimic bacterial membranes. researchgate.netfrontiersin.org
| Peptide-Lipid Molar Ratio | Tm (°C) | ΔH (J/g) |
| 0 (Control) | 22.9 | 1.6 |
| 1:100 | 22.3 | 1.1 |
| 1:50 | 22.1 | 0.8 |
| 1:25 | 21.3 | 0.3 |
Microscopic and Imaging Techniques for Visualizing Cellular Effects
Microscopy techniques are indispensable for directly observing the morphological and structural damage inflicted by antimicrobial peptides on bacterial cells.
Scanning Electron Microscopy (SEM) is used to visualize the surface of bacteria. biomat-trans.com In studies of antimicrobial peptides, SEM reveals changes in cell shape, integrity, and texture following peptide treatment. For example, studies on other peptides have shown effects like the formation of blisters or bleb-like structures on the cell surface and complete cell disruption. cellstructureatlas.org This technique provides clear evidence of membrane-disruptive mechanisms. cellstructureatlas.orgresearchgate.net
Transmission Electron Microscopy (TEM) allows for the visualization of the internal structures of bacterial cells. plos.org Following treatment with a peptide like this compound, TEM can reveal disruption of the cell membrane, the formation of visible pores, and changes to the cytoplasm, such as the appearance of clear zones or the release of intracellular contents. plos.org
Confocal Laser Scanning Microscopy is often used with fluorescently labeled peptides to determine their location within or on bacterial cells. researchgate.netnih.gov This method can differentiate between peptides that remain on the cell membrane and those that are internalized into the cytoplasm. nih.govresearchgate.net For instance, studies on other antimicrobial peptides have used this technique to show intracellular localization with a perinuclear distribution, suggesting the peptide successfully translocates across the cell membrane without necessarily requiring endocytosis. researchgate.net Live/dead staining assays, often visualized with fluorescence microscopy, can further confirm membrane permeabilization by showing uptake of dyes like propidium (B1200493) iodide in peptide-treated cells. cellstructureatlas.org
While these microscopy techniques are standard for investigating the mechanisms of antimicrobial peptides, specific published micrographs detailing the effects of this compound itself were not available in the searched literature.
Development and Application of this compound in Diagnostic Biosensors for Bacterial Detection and Binding Studies
The specific binding properties of Alyteserin peptides have been harnessed to develop novel diagnostic tools for bacterial detection. Research has focused on using Alyteserin-1c as a biological recognition element in biosensors. researchgate.net
An enzyme-linked immunosorbent assay-like (ELISA-like) system has been developed that utilizes biotinylated Alyteserin-1c to capture and detect pathogenic bacteria. researchgate.net In this assay, bacterial cells are immobilized on a surface, and the biotinylated peptide is added. The binding of the peptide to the bacteria is then detected using streptavidin conjugated to horseradish peroxidase (HRP), which produces a measurable colorimetric or absorbance signal.
This biosensor approach has demonstrated that Alyteserin-1c has a strong binding affinity for several clinically relevant bacterial species. researchgate.net The binding effect is dependent on both the peptide concentration and the density of the bacterial cells. researchgate.netbiomat-trans.com At lower cell densities or higher peptide concentrations, the antimicrobial (killing) effect can predominate over the binding effect, which is an important consideration in sensor design. researchgate.netbiomat-trans.com
The table below summarizes the observed binding interactions of biotinylated Alyteserin-1c with various bacterial species in an ELISA-like assay.
| Bacterial Species | Binding Affinity |
| Escherichia coli | Strong |
| Citrobacter koseri | Strong |
| Enterobacter cloacae | Strong |
| Staphylococcus aureus | Strong |
| Klebsiella pneumoniae | Low/No Binding |
Data derived from studies on Alyteserin-1c. researchgate.net
This application highlights the potential of this compound and its analogues not only as therapeutic agents but also as robust components in cost-effective and sensitive diagnostic platforms for the early detection of bacterial pathogens. researchgate.net
Ecological and Evolutionary Significance of Alyteserin 1a
Role of Alyteserin-1a in the Amphibian Innate Immune System and Defense Mechanisms
This compound is an antimicrobial peptide (AMP) that plays a crucial role in the innate immune system of certain amphibians, particularly the midwife toad Alytes obstetricans from which it was first identified. novoprolabs.comnih.gov As a key component of the skin's chemical defense arsenal, this compound provides a first line of defense against a variety of pathogenic microorganisms. nih.govplos.org The skin of many amphibians is a moist environment conducive to microbial growth, making these chemical defenses vital for preventing infections. soci.org
The primary function of this compound is its antimicrobial activity. It is a cationic, alpha-helical peptide that disrupts the cell membranes of pathogens. sci-hub.se This mechanism of action is generally non-specific, targeting the negatively charged components of microbial membranes, which leads to membrane permeabilization and ultimately cell death. soci.orgsci-hub.se Research has shown that alyteserin-1 peptides, including this compound, exhibit selective growth inhibitory activity, particularly against Gram-negative bacteria such as Escherichia coli. novoprolabs.comnih.govresearchgate.net While potent against certain bacteria, this compound has been observed to have relatively weak hemolytic activity against human red blood cells, suggesting a degree of selectivity for microbial over host cells. nih.govresearchgate.net
The secretion of this compound and other AMPs is a response to stress or injury, mediated by granular glands in the skin. nih.gov This rapid release of a pre-synthesized cocktail of defensive peptides provides immediate protection against invading pathogens. nih.gov The presence of this compound and other related peptides in the skin secretions of the family Alytidae demonstrates that these animals produce dermal antimicrobial peptides that are a significant component of their innate immunity. nih.govresearchgate.net Beyond its direct antimicrobial effects, the cocktail of peptides released can also include molecules that act as defense toxins against predators. nih.govplos.org
Table 1: Antimicrobial Activity of Alyteserin Peptides
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|
| Alyteserin-1 peptides | Escherichia coli (Gram-negative) | 25 µM | nih.govresearchgate.net |
| Alyteserin-2a (B1578631) | Staphylococcus aureus (Gram-positive) | 50 µM | nih.govresearchgate.net |
| Alyteserin-2Ma | Various microorganisms | 9.5 - 300 µM | nih.gov |
Evolutionary Pressures Driving Diversity and Conservation of Amphibian AMPs
The remarkable diversity of antimicrobial peptides (AMPs) in amphibians is a product of strong evolutionary pressures, primarily the constant threat of rapidly evolving pathogens in their environment. researchgate.netoup.com This has resulted in what is often described as an "evolutionary arms race" between the host's immune defenses and microbial pathogens. nih.govresearchgate.net The skin, being a primary interface with the environment, is a critical battleground, driving the evolution of a potent chemical arsenal. mdpi.com
One of the key evolutionary mechanisms is diversifying selection , also known as positive selection. researchgate.netoup.com Studies have shown that the mature peptide-coding region of AMP genes often exhibits a higher rate of non-synonymous (amino acid-altering) mutations compared to synonymous mutations. sci-hub.seoup.com This indicates that natural selection favors changes in the peptide's amino acid sequence, likely to generate novel AMP variants capable of combating new or resistant pathogen strains. nih.govresearchgate.net This rapid evolution leads to a high degree of peptide polymorphism, with different species, and even different populations of the same species, possessing unique repertoires of AMPs. oup.com
Gene duplication is another fundamental process in the evolution of amphibian AMPs. plos.orgoup.com Duplication of an ancestral gene creates redundant copies, one of which can maintain the original function while the other is free to accumulate mutations and potentially evolve a new function (neofunctionalization) or divide the original function (subfunctionalization). plos.org This process has led to the expansion of AMP gene families, allowing a single frog to produce a cocktail of 5 to 20 different peptides, each with a potentially different spectrum of activity. nih.govoup.com
While diversity is a hallmark of AMP evolution, there is also evidence of conservation in certain regions of the AMP precursor proteins, such as the signal peptide and the acidic propiece. researchgate.netoup.com The signal peptide, which directs the precursor to the secretory pathway, is often highly conserved within major amphibian lineages, suggesting a common evolutionary origin for the AMP genes within those groups. researchgate.net The acidic propiece is thought to neutralize the cationic mature peptide, preventing it from damaging the host's own cells during synthesis and storage. oup.com The coordinated evolution between the negatively charged propiece and the positively charged mature peptide highlights a functional constraint that conserves certain features of the precursor protein. oup.com
The sporadic distribution of AMPs across anuran families suggests that the entire AMP system may have been co-opted for immune defense from genes that originally served other functions, and that this may have occurred multiple times independently. nih.govnih.govresearchgate.net
Ontogenetic Expression Patterns of this compound and Immune Investment in Amphibian Life Histories
The expression of antimicrobial peptides, including this compound, is not static throughout an amphibian's life but changes during its development (ontogeny). uzh.choup.com This variation in immune investment is often linked to the organism's life history strategy, particularly the duration of the larval (tadpole) stage. uzh.choup.com
Research has revealed a trade-off between the pace of larval development and investment in immune defenses like AMPs. uzh.choup.com Species with a "fast pace of life," characterized by a short larval period, tend to have reduced or absent AMP defenses as tadpoles. uzh.choup.com In contrast, species with a "slow pace of life," which often overwinter as large tadpoles, are more likely to produce and secrete AMPs during this extended larval stage. uzh.choup.com
For example, in Alytes obstetricans, a species with a relatively long larval period, tadpoles were found to express a subset of the adult AMP repertoire, including this compound. uzh.choup.com This supports the hypothesis that species with a prolonged larval phase invest more in chemical defenses to protect against pathogens they may encounter over this extended period. uzh.choup.com
The full complement of adult defensive peptides typically emerges around the time of metamorphosis. oup.com Studies on various anuran species have shown that the mRNA for AMPs and the peptides themselves are often first detected or significantly increase at the beginning of metamorphic climax. uzh.choup.com This is a period of significant physiological and morphological change, and the development of a robust chemical defense system is crucial for the newly metamorphosed froglet's survival in a terrestrial environment. In Alytes obstetricans tadpoles, all but one of the eight known adult skin peptides were detected, indicating a substantial early investment in this defensive system. oup.com
This ontogenetic pattern suggests a strategic allocation of energetic resources. For fast-developing species, energy may be prioritized for rapid growth and metamorphosis to escape the vulnerable aquatic larval stage quickly. uzh.ch For slow-developing species, investing in AMP production as a larva is a crucial survival strategy for their prolonged development in a pathogen-rich environment. uzh.choup.com
**Table 3: Known Alyteserin Peptides in *Alytes obstetricans***
| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Expressed in Tadpole | Expressed in Sub-adult | Expressed in Adult | Source |
|---|---|---|---|---|---|---|
| This compound | GLKDIFKAGLGSLVKGIAAHVAN.NH2 | 2277.3 | X | X | X | uzh.choup.com |
| Alyteserin-1b | GLKEIFKAGLGSLVKGIAAHVAN.NH2 | 2291.4 | X | X | X | uzh.choup.com |
| Alyteserin-1d | GLKDIFKAGLGSLVKNIAAHVAN.NH2 | 2334.5 | X | X | X | uzh.choup.com |
Emerging Research Avenues and Prospective Applications of Alyteserin 1a
Advanced Computational Modeling and Molecular Dynamics Simulations of Alyteserin-1a Interactions
Computational methods, particularly molecular dynamics (MD) simulations, are providing unprecedented insights into the atomic-level interactions between Alyteserin peptides and cell membranes. nih.govupc.edu These in silico approaches complement experimental data by revealing dynamic processes that are difficult to observe directly.
Research has focused on Alyteserin-1c (B1578633), a close analogue of this compound, to model its interaction with lipid bilayers that mimic bacterial and mammalian membranes. nih.govrcsb.org MD simulations have been used to investigate how Alyteserin-1c and its engineered analogues interact with membrane models composed of zwitterionic phosphatidylcholine (PC) and anionic phosphatidylglycerol (PG) lipids, which are representative of Gram-negative bacterial membranes. nih.gov These simulations show that the peptide can induce significant changes in membrane properties. For example, results indicate that the C-terminal region of an Alyteserin-1c analogue can insert into the surface of PC/PG membranes, leading to an increase in membrane fluidity. nih.gov
Structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy in membrane-mimicking environments, such as sodium dodecyl sulphate (SDS) and dodecylphosphocholine (B1670865) (DPC) micelles, have shown that alyteserin peptides adopt an alpha-helical structure. rcsb.org Specifically, Alyteserin-1c forms an extended α-helix between residues Leu(2) and Val(21) in a solvent mixture and between Lys(3) and Val(21) in micellar environments. rcsb.orgmdpi.com MD simulations build upon this by modeling the peptide's behavior over time, showing how this helical structure is crucial for its interaction with and disruption of the lipid bilayer. mdpi.com These computational models help to understand how specific amino acid residues contribute to the peptide's insertion depth and orientation within the membrane, which is fundamental to its mechanism of action. rcsb.orgmdpi.com
Table 1: Computational Tools and Models in Alyteserin Research
| Tool/Method | Application in Alyteserin Research | Key Findings | Reference(s) |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulating the interaction of Alyteserin-1c and its analogues with model lipid bilayers (e.g., POPC, POPG). | Peptide insertion increases membrane fluidity; C-terminal region plays a key role in membrane interaction. | nih.gov |
| Homology-Based Modeling | Designing new peptide analogues based on the Alyteserin-1c template structure (PDB: 2L5R). | Enabled the creation of analogues with altered charge and hydrophilicity for comparative studies. | nih.gov |
| NMR Spectroscopy & Molecular Modelling | Determining the 3D structure of Alyteserin-1c in various membrane-mimicking environments (SDS, DPC micelles). | Peptide adopts an α-helical conformation, essential for membrane interaction. | rcsb.org |
| DeepView Swiss-PdbViewer | Performing side-chain modeling for the design of peptide analogues. | Facilitated rational amino acid substitutions to modify physicochemical properties. | nih.gov |
Exploration of Novel Biochemical Targets and Signaling Pathways Beyond Membrane Disruption
While membrane permeabilization is the most cited mechanism for this compound, the broader family of antimicrobial peptides (AMPs) is known to sometimes employ multifaceted strategies, including engaging intracellular targets. nih.govimrpress.com Research is beginning to explore whether this compound's activity is solely confined to the membrane or if it can translocate into the cytoplasm and interact with internal components.
For many AMPs, once they cross the cell membrane, they can interfere with crucial cellular processes such as nucleic acid synthesis, protein folding, or enzymatic activity. nih.govmdpi.com Some peptides are known to modulate host immune responses by interacting with specific signaling molecules or receptors, such as Toll-like receptors, or by inducing the secretion of cytokines. frontiersin.orgmdpi.com For instance, the human cathelicidin (B612621) LL-37 can neutralize lipopolysaccharide (LPS) and modulate inflammation. mdpi.com Although direct evidence for this compound acting on specific intracellular pathways is still emerging, these established alternative mechanisms for other AMPs provide a roadmap for future investigations. Studies could explore whether this compound can bind to bacterial DNA or ribosomes or if it can trigger specific apoptotic or immunomodulatory pathways in host cells. frontiersin.orgspandidos-publications.com
Development of this compound as a Research Tool for Membrane Biology Studies
The specific way this compound interacts with membranes makes it a potentially valuable tool for studying membrane biology. Its propensity to selectively target and disrupt membranes with specific characteristics, such as those rich in anionic lipids typical of bacteria, can be exploited to probe the biophysical properties of both model and biological membranes. biosynth.comnih.gov
Experiments using techniques like differential scanning calorimetry (DSC) and attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) on Alyteserin-1c have demonstrated its utility. nih.gov DSC studies showed that the peptide significantly affects the phase transition of model membranes, decreasing the transition temperature (Tm) and enthalpy, which indicates an increase in membrane fluidity. nih.gov This effect was observed on membranes composed of dimyristoyl-sn-glycero-3-phosphocholine (DMPC) alone or mixed with dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG). nih.gov Such peptides can be used to understand how lipid composition, charge, and packing influence membrane stability and susceptibility to disruption. Recent studies have also used Alyteserin-1c as a molecular tool in biosensor applications, where its binding to different bacterial cells can be detected, highlighting its potential for diagnostic platforms that rely on specific peptide-membrane interactions. acs.org
Integration of Omics Technologies for Comprehensive Understanding of this compound Biology
The application of "omics" technologies, such as genomics, transcriptomics, and proteomics, has been instrumental in the discovery and characterization of the alyteserin peptide family. sci-hub.sefrontiersin.orgfrontiersin.org These high-throughput methods provide a holistic view of the biological systems producing these peptides and the genetic basis for their diversity.
Transcriptomic analysis of the granular gland secretions from Alytes maurus, a close relative of A. obstetricans, led to the cloning of cDNAs encoding precursors for four novel alyteserin peptides. sci-hub.se This approach revealed the entire peptide precursor structure, showing that alyteserin-1 and alyteserin-2 family members are produced from the same precursor as tandem repeats. sci-hub.se Proteomic techniques, specifically liquid chromatography and mass spectrometry (LC/MS), were then used to confirm that the mature peptides predicted from the transcriptome were indeed present in the actual skin secretions. sci-hub.se The integration of transcriptomics and proteomics is a powerful strategy for discovering novel bioactive peptides from natural sources. nih.gov As these technologies become more accessible, they can be used to explore the regulation of this compound expression in response to environmental or pathogenic challenges, providing a deeper understanding of its role in the frog's innate immune system. frontiersin.orgnih.gov
Bioengineering of this compound for Enhanced Specificity or Stability in Research Models
Bioengineering offers a promising avenue for tailoring the properties of this compound and its analogues for specific research applications. By making rational amino acid substitutions, scientists can modulate the peptide's activity, selectivity, and stability. mdpi.commdpi.com
Significant research has been conducted on modifying Alyteserin-1c. In one study, an analogue was designed by substituting specific amino acids to increase the peptide's net positive charge from +2 to +5 and enhance the hydrophilicity of its polar face. nih.govmdpi.com This modification had a profound impact on its target selectivity. While the wild-type peptide was more active against Gram-negative bacteria like Escherichia coli, the engineered analogue showed increased activity against Gram-positive bacteria, particularly Staphylococcus aureus. mdpi.com This shift in selectivity was linked to the altered peptide's ability to maintain a stable helical structure in the different membrane environments of Gram-positive versus Gram-negative bacteria. mdpi.com
In another innovative approach, the food-grade bacterium Lactococcus lactis has been genetically engineered to produce and secrete this compound. nih.govnih.gov This creates a "living factory" for the peptide, which was shown to inhibit the growth of pathogenic E. coli and Salmonella strains in co-culture experiments. nih.govpurdue.edu Such bioengineered systems could serve as research models for studying peptide delivery and activity in complex microbial environments. nih.gov
Table 2: Examples of Bioengineered Alyteserin Peptides and Systems
| Peptide/System | Modification | Purpose of Engineering | Resulting Property Change | Reference(s) |
|---|---|---|---|---|
| Alyteserin-1c Analogue (ΔM) | Substituted residues on the polar face (e.g., A to S, E to R) to increase net charge from +2 to +5. | To investigate the role of charge and hydrophilicity in bacterial selectivity. | Increased activity against Gram-positive bacteria (S. aureus); decreased activity against Gram-negative bacteria (E. coli). | mdpi.com |
| [E4K]alyteserin-1c | Substitution of glutamic acid at position 4 with lysine. | To create a more potent and less hemolytic analogue. | Analogue was more potent than the parent peptide. | rcsb.org |
| **Recombinant *Lactococcus lactis*** | Engineered to express and secrete this compound. | To develop a delivery system for the peptide and for production. | The engineered bacteria successfully produced and secreted active this compound, inhibiting target pathogens. | nih.govpurdue.edu |
Q & A
Q. What standardized methodologies are recommended for assessing Alyteserin-1a’s antimicrobial activity against Gram-negative pathogens?
To evaluate this compound’s efficacy, researchers should employ minimum inhibitory concentration (MIC) assays to determine the peptide’s potency against target pathogens like Escherichia coli and Salmonella spp. Time-kill curve analyses can further characterize bactericidal kinetics. Adherence to Clinical and Laboratory Standards Institute (CLSI) guidelines ensures reproducibility. Secondary validation via fluorescence-based membrane permeability assays (e.g., SYTOX Green uptake) may confirm disruption of bacterial membranes, a common mechanism of antimicrobial peptides (AMPs) .
Q. What experimental protocols are used for recombinant production of this compound in Lactococcus lactis?
this compound is expressed in L. lactis using a nisin-inducible system. The peptide-coding sequence is fused to the Usp45 secretion signal for extracellular release. Post-induction, supernatant fractions are collected, and peptide purity/activity are validated via HPLC and antimicrobial assays. Key parameters include induction timing (e.g., mid-log phase), nisin concentration, and culture conditions (pH, temperature) to optimize yield .
Advanced Research Questions
Q. How can heterologous expression of this compound be optimized to enhance yield and bioactivity?
Codon optimization of the this compound gene for L. lactis improves translation efficiency. Modifying secretion signals (e.g., replacing Usp45 with alternative leaders like SP310) or employing stress-inducible promoters may increase secretion rates. Additionally, co-expression with chaperone proteins (e.g., DnaK/DnaJ) can mitigate peptide toxicity to the host. Quantitative proteomics and RNA-seq can identify bottlenecks in expression pathways .
Q. What critical factors should be considered when designing in vivo studies to evaluate this compound’s therapeutic potential?
Studies must define:
- Pathogen strains : Use clinically relevant, antibiotic-resistant isolates (e.g., extended-spectrum β-lactamase-producing E. coli).
- Delivery systems : Probiotic L. lactis as a live vector for localized gastrointestinal delivery.
- Controls : Include untreated groups and commercially available AMPs (e.g., colistin) for benchmarking.
- Metrics : Survival rates, pathogen load (CFU counts), and histopathological analysis of infection sites. Ensure statistical power via appropriate sample size calculations .
Q. How can researchers resolve contradictions in reported efficacy of this compound across different experimental models?
Discrepancies may arise from variations in bacterial growth phases, culture media (e.g., cation content affecting AMP charge interactions), or peptide stability. Comparative studies under standardized conditions are essential. Meta-analyses of published datasets (e.g., MIC values, hemolytic activity) can identify confounding variables. Robust statistical tools like multivariate regression or machine learning may isolate critical factors influencing efficacy .
Q. What methodologies are suitable for assessing synergistic interactions between this compound and conventional antibiotics?
Checkerboard assays or fractional inhibitory concentration (FIC) indices quantify synergy. For example, combining this compound with β-lactams may enhance outer membrane permeabilization. Time-lapse microscopy or transcriptomic profiling (RNA-seq) can elucidate mechanistic interactions. Synergy models should account for pharmacodynamic parameters (e.g., post-antibiotic effect) .
Q. How can bioactivity validation of this compound be standardized across diverse in vitro and ex vivo models?
Cross-validation using:
- 3D tissue models : Simulated intestinal epithelium or biofilm-embedded pathogens.
- Resistance induction assays : Serial passage of pathogens under sub-inhibitory peptide concentrations.
- Proteomic profiling : Mass spectrometry to detect peptide degradation products in biological matrices. Reporting should follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
